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Compound Name: A71378

Cat. No.: B1664745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic peptide A71378 and

endogenous cholecystokinin (CCK), focusing on their receptor binding, functional activity, and

signaling pathways. The information presented is supported by experimental data to facilitate

objective evaluation for research and drug development purposes.

Introduction
Endogenous cholecystokinin is a crucial peptide hormone and neurotransmitter involved in a

variety of physiological processes, including digestion, satiety, and anxiety.[1][2] It exerts its

effects through two G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B

(brain).[3][4] A71378 is a potent and highly selective synthetic agonist for the CCK-A receptor.

[5][6] This guide will compare the key characteristics of A71378 and the most abundant and

biologically active form of endogenous CCK, the octapeptide CCK-8.

Data Presentation
Table 1: Receptor Binding Affinity (IC50)
The following table summarizes the inhibitory concentration (IC50) values of A71378 and CCK-

8 at CCK-A and CCK-B receptors, providing a measure of their binding affinities. Lower IC50

values indicate higher binding affinity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1664745?utm_src=pdf-interest
https://www.benchchem.com/product/b1664745?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12675921/
https://www.researchgate.net/figure/EGFR-transactivation-The-CCK-B-receptor-interacts-with-Gq-causing-PLC-stimulation-and-PI_fig2_292176462
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00112/full
https://pubmed.ncbi.nlm.nih.gov/10368033/
https://www.benchchem.com/product/b1664745?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2333977/
https://www.reactionbiology.com/datasheet/cck1_invest
https://www.benchchem.com/product/b1664745?utm_src=pdf-body
https://www.benchchem.com/product/b1664745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
CCK-A
Receptor (nM)

CCK-B
Receptor (nM)

Gastrin
Receptor (nM)

Selectivity
(CCK-B/CCK-
A)

A71378 0.4[5][7] 300[5][7] 1200[5][7] 750-fold

CCK-8 ~2[8] High Affinity - Non-selective

Note: The gastrin receptor is now known to be identical to the CCK-B receptor.[9] CCK-8 is a

non-selective agonist with high affinity for both CCK-A and CCK-B receptors.[4][10]

Table 2: Functional Potency (EC50)
This table presents the effective concentration (EC50) values of A71378 and CCK-8 in various

functional assays, indicating their potency in eliciting a biological response. Lower EC50 values

signify higher potency.

Compound
Pancreatic
Amylase Secretion
(nM)

Ileal Muscle
Contraction (nM)

Intracellular
Calcium
Mobilization (CCK-
B/gastrin
expressing cells)
(nM)

A71378 0.16[5][7] 3.7[5][7] 600[5]

CCK-8 5 x 10-1[11] - -

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., A71378 or CCK-8) to

CCK-A and CCK-B receptors.

Methodology:
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Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., guinea pig

pancreas for CCK-A, guinea pig cortex for CCK-B) are homogenized in a cold buffer and

centrifuged to isolate the cell membranes containing the receptors.[5][12] The final

membrane pellet is resuspended in a suitable assay buffer.

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [125I]CCK-8) is

incubated with the membrane preparation in the presence of varying concentrations of the

unlabeled test compound.[10][13]

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period

(e.g., 30 minutes) to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a

glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound

radioligand to pass through.[14]

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis of the

competition curve.

Pancreatic Amylase Secretion Assay
Objective: To measure the potency of a secretagogue (e.g., A71378 or CCK-8) in stimulating

amylase release from pancreatic acinar cells.

Methodology:

Isolation of Pancreatic Acini: The pancreas is removed from an animal model (e.g., rat or

guinea pig) and digested with enzymes like collagenase to isolate pancreatic acini.[15] The

acini are then suspended in a physiological buffer.

Stimulation: The isolated acini are incubated with various concentrations of the test

compound (A71378 or CCK-8) for a defined period (e.g., 30 minutes) at 37°C.[11]
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Sample Collection: After incubation, the acini are centrifuged, and the supernatant containing

the secreted amylase is collected.

Amylase Activity Measurement: The amylase activity in the supernatant is determined using

a colorimetric or fluorometric assay.[16][17] One common method involves measuring the

rate of hydrolysis of a starch substrate.[18][19]

Data Analysis: The concentration of the test compound that produces 50% of the maximal

amylase secretion (EC50) is calculated from the dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1664745#comparative-analysis-of-a71378-and-
endogenous-cholecystokinin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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